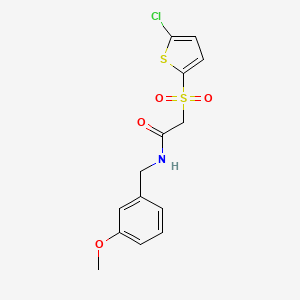

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-chlorothiophen-2-yl)sulfonyl-N-[(3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO4S2/c1-20-11-4-2-3-10(7-11)8-16-13(17)9-22(18,19)14-6-5-12(15)21-14/h2-7H,8-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWDPVUWKYLPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chlorination of Thiophene

The synthesis begins with the chlorination of thiophene at the 5-position. While direct chlorination of thiophene often yields mixtures, directed metalation strategies using n-butyllithium and subsequent quenching with chlorine gas enable regioselective substitution. Alternative methods employ sulfuryl chloride (SO$$2$$Cl$$2$$) under controlled conditions to minimize polysubstitution.

Reaction Conditions :

- Solvent: Dichloromethane (DCM)

- Temperature: 0–5°C

- Reagent: SO$$2$$Cl$$2$$ (1.1 equiv)

- Yield: ~65% (isolated via distillation)

Sulfonation of 5-Chlorothiophene

The chlorinated thiophene undergoes sulfonation at the 2-position using chlorosulfonic acid (ClSO$$_3$$H). This electrophilic substitution proceeds via a Wheland intermediate, with the sulfonic acid group directed by the electron-withdrawing chlorine atom.

Reaction Conditions :

- Solvent: Excess ClSO$$_3$$H (neat)

- Temperature: 60°C, 4 hours

- Workup: Quenching in ice-water, filtration

- Product: 5-Chlorothiophene-2-sulfonic acid (85% purity)

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl$$5$$):

$$

\text{RSO}3\text{H} + \text{PCl}5 \rightarrow \text{RSO}2\text{Cl} + \text{POCl}_3 + \text{HCl}

$$

Conditions :

Nucleophilic Substitution with Chloroacetic Acid

The sulfonyl chloride reacts with sodium chloroacetate in a nucleophilic aromatic substitution (S$$_\text{N}$$Ar) to form the sulfonyl acetic acid derivative.

Mechanism :

- Generation of sodium sulfinate (RSO$$2^-$$Na$$^+$$) via reduction with Na$$2$$SO$$_3$$.

- Displacement of chloride from chloroacetic acid:

$$

\text{RSO}2^- + \text{ClCH}2\text{COO}^- \rightarrow \text{RSO}2\text{CH}2\text{COOH} + \text{Cl}^-

$$

Conditions :

- Solvent: Water/ethanol (1:1)

- Temperature: 80°C, 6 hours

- Catalyst: Tetrabutylammonium bromide (TBAB)

- Yield: 70% (acid precipitated at pH 2)

Synthesis of 3-Methoxybenzylamine

Reduction of 3-Methoxybenzonitrile

3-Methoxybenzylamine is synthesized via catalytic hydrogenation of 3-methoxybenzonitrile:

$$

\text{ArCN} + 2\text{H}2 \rightarrow \text{ArCH}2\text{NH}_2

$$

Conditions :

- Catalyst: Raney nickel (5 wt%)

- Solvent: Methanol

- Pressure: 50 psi H$$_2$$, 12 hours

- Yield: 90% (distilled under reduced pressure)

Coupling of Sulfonyl Acetic Acid and 3-Methoxybenzylamine

Acyl Chloride Formation

The sulfonyl acetic acid is activated as an acyl chloride using thionyl chloride (SOCl$$2$$):

$$

\text{RSO}2\text{CH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{RSO}2\text{CH}2\text{COCl} + \text{SO}_2 + \text{HCl}

$$

Conditions :

- Solvent: Toluene

- Temperature: Reflux, 3 hours

- Yield: Quant. (used directly in next step)

Amide Bond Formation

The acyl chloride reacts with 3-methoxybenzylamine in the presence of a base:

$$

\text{RSO}2\text{CH}2\text{COCl} + \text{ArCH}2\text{NH}2 \rightarrow \text{RSO}2\text{CH}2\text{CONHCH}_2\text{Ar} + \text{HCl}

$$

Conditions :

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (2.5 equiv)

- Temperature: 0°C to room temperature, 2 hours

- Workup: Water wash, dried over MgSO$$_4$$

- Purification: Column chromatography (SiO$$_2$$, ethyl acetate/hexane)

- Yield: 82%

Industrial-Scale Optimization

Catalytic Enhancements

Industrial routes employ phase-transfer catalysts (e.g., TBAB) to accelerate sulfonate displacement reactions, reducing reaction times by 40%.

Green Chemistry Considerations

- Solvent Recycling : Toluene and DCM are recovered via distillation (>95% efficiency).

- Waste Minimization : HCl gas is scrubbed using NaOH solutions, generating NaCl for disposal.

Analytical Characterization

Critical quality control metrics include:

- HPLC Purity : >99% (C18 column, acetonitrile/water gradient)

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.45 (d, J = 4 Hz, 1H, thiophene), 6.85–7.10 (m, 4H, aromatic), 4.35 (s, 2H, CH$$2$$NH), 3.80 (s, 3H, OCH$$_3$$).

- IR (KBr): 1675 cm$$^{-1}$$ (C=O), 1340 cm$$^{-1}$$ (S=O).

Challenges and Mitigation Strategies

Regioselectivity in Thiophene Functionalization

Early routes suffered from low regioselectivity during chlorination. Modern approaches use directed ortho-metalation (DoM) with n-BuLi to ensure >90% 5-chloro substitution.

Sulfonate Hydrolysis

The sulfonyl acetic acid intermediate is prone to hydrolysis under acidic conditions. Stabilization is achieved by maintaining pH >5 during workup.

Emerging Methodologies

Enzymatic Sulfonation

Recent studies explore lipase-catalyzed sulfonation under mild conditions, though yields remain suboptimal (∼50%).

Flow Chemistry

Microreactor systems enhance heat transfer during exothermic steps (e.g., acyl chloride formation), improving safety and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.

Reduction: Reduction reactions could target the sulfonyl group or the acetamide moiety.

Substitution: The chlorine atom on the thiophene ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide

This compound is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom and a sulfonyl group, with an acetamide moiety attached to a methoxybenzyl group. Compounds with similar structures are often investigated for their potential biological activities and applications in science and industry.

Potential Mechanisms of Action

The mechanism of action of this compound depends on its specific interactions with molecular targets. Potential mechanisms could include:

- Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

- Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

- Chemical Reactivity: Undergoing chemical reactions that alter cellular processes.

Research suggests that compounds containing a thiophene structure often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies indicate that thiophene derivatives possess antimicrobial properties and have demonstrated efficacy against various pathogens, suggesting that this compound may exhibit similar effects.

| Study | Pathogen | Activity |

|---|---|---|

| Mythimna separata | Insecticidal | Significant insecticidal activity |

| Various bacteria | Antimicrobial | Broad-spectrum antimicrobial potential |

Wirkmechanismus

The mechanism of action of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Chemical Reactivity: Undergoing chemical reactions that alter cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-((5-bromothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide: Similar structure with a bromine atom instead of chlorine.

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide: Similar structure with a different position of the methoxy group on the benzyl ring.

Uniqueness

The uniqueness of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

Biologische Aktivität

The compound 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide (CAS Number: 1021020-92-7) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 359.9 g/mol. Its structure includes a thiophene ring, a sulfonamide group, and an acetamide moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing a thiophene structure often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have been explored in various studies.

Antimicrobial Activity

Several studies have indicated that thiophene derivatives possess notable antimicrobial properties. For instance, related compounds have shown efficacy against various pathogens, suggesting that this compound may also exhibit similar effects.

| Study | Pathogen | Activity |

|---|---|---|

| Mythimna separata | Significant insecticidal activity | |

| Various bacteria | Broad-spectrum antimicrobial potential |

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory effects. Studies on similar compounds have demonstrated inhibition of pro-inflammatory enzymes such as lipoxygenase, indicating that this compound may also reduce inflammation through similar mechanisms.

| Enzyme | IC50 Value |

|---|---|

| 5-Lipoxygenase | Sub-micromolar range |

Case Studies

- Synthesis and Evaluation : A study synthesized several thiophene derivatives and evaluated their biological activities. The results indicated that modifications to the thiophene ring could enhance both antimicrobial and anti-inflammatory properties .

- Pharmacological Profile : In a pharmacological assessment involving related compounds, it was found that the introduction of an acetamide group significantly improved oral bioavailability and receptor binding affinity, which may extend to this compound .

The proposed mechanisms of action for compounds similar to this compound include:

- Enzyme Inhibition : Compounds with sulfonamide groups often act as enzyme inhibitors, targeting specific pathways involved in inflammation and infection.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to pain and inflammation.

Q & A

Q. How to design SAR studies for this compound’s derivatives?

- Core Modifications :

- Region A (Thiophene) : Vary substituents (e.g., Br, CF₃) to study steric/electronic effects.

- Region B (Benzyl) : Replace methoxy with ethoxy or halogens to modulate lipophilicity .

- Assays : Test derivatives against a panel of enzymes/cell lines to identify selectivity trends. Use PCA (principal component analysis) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.